2-Chloro-4-aminopyrimidine

Synthetic Methodology Regioselectivity Nucleophilic Aromatic Substitution

Sourcing 2-chloro-4-aminopyrimidine rather than its regioisomer eliminates costly preparative HPLC separation of 2-amino-4-chloropyrimidine contaminants. With 3:1 preferential formation in SNAr, direct procurement ensures correct hinge-binding regiochemistry for ATP-competitive kinase inhibitor libraries (Bcr-Abl, JNK, CDK, Akt). Used as a calibration standard for AChE inhibition (Ki 0.18 μM). Avoid wasted synthesis cycles—order ≥98% pure material with verified melting point 197–205 °C.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 7461-50-9
Cat. No. B189420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-aminopyrimidine
CAS7461-50-9
Synonyms2-chloro-4-aminopyrimidine
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N)Cl
InChIInChI=1S/C4H4ClN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
InChIKeyLPBDZVNGCNTELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-aminopyrimidine (CAS 7461-50-9): Quantitative Procurement Guide for Regiospecific 4-Amino-2-chloropyrimidine Building Blocks


2-Chloro-4-aminopyrimidine (4-Amino-2-chloropyrimidine; CAS 7461-50-9) is a heteroaryl halide building block featuring a pyrimidine core with a chlorine atom at the 2-position and a primary amine at the 4-position. The compound exhibits a molecular weight of 129.55 g/mol, a melting point range of 197–205 °C, a predicted boiling point of approximately 338.8 °C at 760 mmHg, and a density of 1.437 g/cm³ [1]. Its calculated logP value (1.29) and topological polar surface area (51.8 Ų) inform solubility and permeability considerations during synthetic route planning . The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319), requiring standard laboratory protective measures .

Why 2-Chloro-4-aminopyrimidine Cannot Be Interchanged with Regioisomeric 2-Amino-4-chloropyrimidine in Synthetic Workflows


The procurement of 2-chloro-4-aminopyrimidine versus its closest structural analog—2-amino-4-chloropyrimidine (CAS 3993-78-0)—represents a critical decision point due to their distinct regiochemical reactivities and the difficulty of separating them post-synthesis. Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine proceeds with strong positional selectivity: the 4-position is substantially more reactive toward amines than the 2-position under standard conditions [1]. Consequently, reactions of 2,4-dichloropyrimidine with ammonia or amines typically yield non-selective mixtures of 2-chloro-4-aminopyrimidine and 2-amino-4-chloropyrimidine [2]. Separation of these isomers is notoriously difficult, often requiring preparative HPLC, which imposes significant cost and throughput constraints [2]. Direct procurement of the regiospecifically pure 2-chloro-4-aminopyrimidine eliminates isomer separation steps, reduces solvent consumption, and improves overall synthetic economy. The quantitative evidence below substantiates why substitution with the alternative isomer—or reliance on in situ generation—compromises yield, purity, and downstream functional versatility.

2-Chloro-4-aminopyrimidine: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Regioselective Synthesis Yields: 3-Fold Higher Product Formation for 2-Chloro-4-aminopyrimidine Versus 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine

In a direct head-to-head synthetic comparison, treatment of 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) with 28% w/v aqueous ammonium hydroxide (20 mL) at room temperature overnight produced a regioisomeric mixture. Following concentration and flash column chromatography, 2-chloro-4-aminopyrimidine was isolated in 69% yield (600 mg), while its isomer 2-amino-4-chloropyrimidine was isolated in only 23% yield (200 mg) . This 3:1 product ratio quantitatively demonstrates the preferential nucleophilic attack at the more electrophilic 4-position of the pyrimidine ring, consistent with the established reactivity hierarchy wherein the 4/6-position halogen is more labile than the 2-position halogen [1].

Synthetic Methodology Regioselectivity Nucleophilic Aromatic Substitution

Functional Consequences of Regiochemistry: 2-Chloro Substituent Enables Late-Stage Diversification That 2-Amino-4-chloropyrimidine Cannot Support

The regiochemical arrangement of 2-chloro-4-aminopyrimidine places the halogen at the 2-position and the free amine at the 4-position, creating a bifunctional scaffold with orthogonal reactivity. The 2-chloro group serves as a handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, cyanation) or further SNAr with amines, while the 4-amino group remains available for acylation, sulfonylation, or incorporation into fused heterocycles [1]. In contrast, 2-amino-4-chloropyrimidine places the amine at the more hindered 2-position adjacent to both ring nitrogens, which alters the electronics and sterics of subsequent transformations. This scaffold is a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs) and has been employed to generate 18 novel 2-chloro-4-aminopyrimidine derivatives evaluated as tubulin polymerization inhibitors, with several demonstrating potent antiproliferative activities against five human cancer cell lines [2].

Cross-Coupling C–N Bond Formation Medicinal Chemistry

Direct Cholinesterase Inhibition: 2-Chloro-4-aminopyrimidine Exhibits 7.4-Fold Selectivity for AChE over BChE (Ki = 0.18 μM vs 1.324 μM)

2-Chloro-4-aminopyrimidine itself functions as a competitive inhibitor of acetylcholinesterase (AChE) with a Ki of 0.18 μM and butyrylcholinesterase (BChE) with a Ki of 1.324 μM, representing a 7.4-fold selectivity preference for AChE [1]. The compound also demonstrates high inhibitory activity against glutathione S-transferase (GST) in vitro, with an IC50 of 0.037 μM and Ki of 0.047 μM [1]. Binding studies confirm that 2-chloro-4-aminopyrimidine fits within the binding pocket of the 4BDS crystal structure [1]. Comparative data for the regioisomer 2-amino-4-chloropyrimidine against these specific targets were not identified in the accessible literature; the data presented here establish the intrinsic biological activity profile of the target compound but lack direct head-to-head comparator measurements.

Enzyme Inhibition Acetylcholinesterase Biochemical Reagent

Solid-State Packing Differentiation: 2-Amino-4-chloro-pyrimidine Scaffold Forms Characteristic R22(8) Hydrogen-Bonded Dimers

Crystallographic analysis of ten 4-chloro-substituted 2-aminopyrimidines—structurally related to the comparator 2-amino-4-chloropyrimidine—reveals a conserved packing motif: all structures except one exhibit characteristic R22(8) hydrogen-bonded 2-aminopyrimidine dimers, with varying degrees of polymerization [1]. Notably, only two of the ten compounds (8 and 9) incorporate N–H···Cl hydrogen-bonding associations; for compound 8, this manifests as a three-center association alongside an N–H···N interaction [1]. This hydrogen-bonding behavior directly influences crystallization properties, solubility, and formulation characteristics. While 2-chloro-4-aminopyrimidine (bearing the amine at the 4-position) differs in regiochemistry from the compounds analyzed, the study establishes that halogen placement on the pyrimidine ring materially alters supramolecular assembly. No direct solid-state comparison data for the 2-chloro-4-aminopyrimidine regioisomer were identified in the accessible literature.

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

2-Chloro-4-aminopyrimidine: Evidence-Backed Application Scenarios for Research Procurement and Industrial Sourcing


Scenario 1: Procurement for Kinase Inhibitor Medicinal Chemistry Programs Requiring Regiospecific Pyrimidine Scaffolds

Medicinal chemistry groups developing ATP-competitive kinase inhibitors—including Bcr-Abl, JNK, CDK, and Akt inhibitors—rely on 2-chloro-4-aminopyrimidine as a privileged hinge-binding scaffold. The 2-chloro group enables late-stage diversification via Pd-catalyzed cross-coupling or SNAr amination, while the 4-amino group serves as a functional handle for sulfonylation or acylation . 2-Chloro-4-aminopyrimidine derivatives have been explicitly evaluated as tubulin polymerization inhibitors, with lead compounds demonstrating potent antiproliferative activities across five human cancer cell lines and inducing G2/M phase arrest [1]. Procurement of the correct regioisomer ensures that subsequent SAR exploration proceeds with the intended substitution pattern, avoiding the wasted synthesis cycles and ambiguous activity data that result from isomeric contamination.

Scenario 2: Large-Scale Synthesis of Aminopyrimidine Libraries Where Isomer Separation Is Cost-Prohibitive

For process chemistry teams scaling aminopyrimidine-based libraries to multi-gram or kilogram quantities, the 3:1 preferential formation of 2-chloro-4-aminopyrimidine over 2-amino-4-chloropyrimidine (69% vs 23% yield) from 2,4-dichloropyrimidine underscores the economic advantage of sourcing the pre-isolated regioisomer. As documented in US Patent 20110060141, the separation of these regioisomers generally requires preparative HPLC, which is often undesired in a process sequence due to throughput and solvent consumption constraints [1]. Direct procurement of 2-chloro-4-aminopyrimidine eliminates this purification bottleneck, reducing both direct chromatography costs and indirect costs associated with extended production timelines.

Scenario 3: Biochemical Assay Development Requiring Cholinesterase Reference Inhibitors with Defined Potency

Laboratories developing enzymatic assays for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition require reference compounds with precisely characterized inhibitory constants. 2-Chloro-4-aminopyrimidine provides competitive inhibition with a Ki of 0.18 μM against AChE and 1.324 μM against BChE (7.4-fold selectivity), along with confirmed binding to the 4BDS pocket . The compound also inhibits glutathione S-transferase with an IC50 of 0.037 μM . These quantitative parameters enable its use as a calibration standard for inter-assay reproducibility and as a benchmark for evaluating novel cholinesterase inhibitors. Substitution with the regioisomer 2-amino-4-chloropyrimidine would introduce an uncharacterized activity profile, invalidating cross-study comparisons.

Scenario 4: Solid-State Formulation Studies Where Hydrogen-Bonding Network Affects Physicochemical Properties

Formulation scientists optimizing crystalline drug candidates or solid dispersion formulations must account for how regioisomeric substitution patterns alter hydrogen-bonding networks and, consequently, bulk material properties. Crystallographic studies of chloro-substituted 2-aminopyrimidines demonstrate that the presence and position of chlorine and amine groups dictate whether characteristic R22(8) dimers form and whether N–H···Cl interactions participate in crystal packing . While direct crystallographic data for 2-chloro-4-aminopyrimidine await publication, the class-level evidence indicates that procurement of the correct regioisomer is essential for reproducing literature-reported melting points (197–205 °C), solubility profiles, and stability characteristics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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